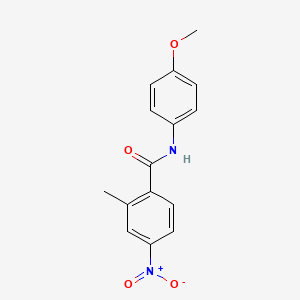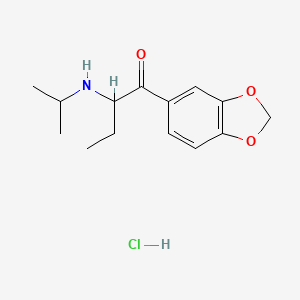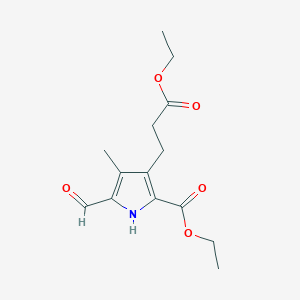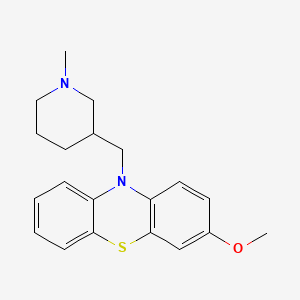
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C14H21NO It is characterized by the presence of a pyridinone ring substituted with two tert-butyl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- typically involves the reaction of 2,6-lutidine with tert-butylating agents under specific conditions. One common method includes the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using less hazardous reagents and solvents, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Similar structure with a phenol ring instead of a pyridinone ring.
2,6-Bis(1,1-dimethylethyl)-4-methylphenol: Another compound with tert-butyl groups at the 2 and 6 positions but with a methyl group at the 4 position.
Uniqueness
4(1H)-Pyridinone, 2,6-bis(1,1-dimethylethyl)- is unique due to the presence of the pyridinone ring, which imparts distinct chemical and biological properties compared to similar compounds with phenol or other aromatic rings. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
58530-51-1 |
|---|---|
Molekularformel |
C13H21NO |
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
2,6-ditert-butyl-1H-pyridin-4-one |
InChI |
InChI=1S/C13H21NO/c1-12(2,3)10-7-9(15)8-11(14-10)13(4,5)6/h7-8H,1-6H3,(H,14,15) |
InChI-Schlüssel |
ISQWLGDBXIMEBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=O)C=C(N1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)






![R 22,700 [AS Hydrochloride]](/img/structure/B14080612.png)

